4-Hydroxy-3,5-dinitrobiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
4097-53-4 |
|---|---|
Molecular Formula |
C12H8N2O5 |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
2,6-dinitro-4-phenylphenol |
InChI |
InChI=1S/C12H8N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
TYLHNVQINZRZFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Other CAS No. |
4097-53-4 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 3,5 Dinitrobiphenyl
Direct Nitration Strategies
Direct nitration involves the introduction of nitro groups onto a pre-existing biphenyl (B1667301) structure. This approach is often governed by the directing effects of the substituents already present on the biphenyl rings.
Nitration of 4-Hydroxybiphenyl Precursors
The synthesis of 4-Hydroxy-3,5-dinitrobiphenyl can be achieved through the direct electrophilic nitration of 4-Hydroxybiphenyl. In this reaction, the hydroxyl (-OH) group is a strongly activating substituent and an ortho-, para- director. The phenyl group is also an ortho-, para- director. stackexchange.com Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group on the activated ring, namely positions 3 and 5.
The reaction is typically carried out using a nitrating agent, such as nitric acid (HNO₃), often in the presence of a stronger acid like sulfuric acid (H₂SO₄), which facilitates the formation of the nitronium ion. The strong activation provided by the hydroxyl group allows for the introduction of two nitro groups onto the same ring. Even after the first nitro group is added, which has a deactivating effect, the powerful activating nature of the -OH group is sufficient to enable the second nitration event at the adjacent ortho position. stackexchange.com While specific procedures for this exact transformation are not detailed in the provided research, catalyst-free nitration of various aromatic compounds has been effectively achieved using aqueous nitric acid, suggesting a potential pathway. frontiersin.org
Photochemical Reaction Pathways from Biphenyl in Aqueous Media
An alternative route involves the photochemical reaction of biphenyl in an aqueous solution containing nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) ions. documentsdelivered.comnih.gov When these solutions are irradiated with UV light, a variety of nitrating agents such as nitrogen dioxide (•NO₂) and nitrous acid (HNO₂) are generated. nih.gov Research has shown that under these conditions, biphenyl can undergo both hydroxylation and nitration, leading to the formation of nitrophenylphenols. documentsdelivered.com
This process is of environmental interest as it suggests a pathway for the formation of nitroaromatic compounds in surface waters and atmospheric aerosols where biphenyl, nitrates, and sunlight are present. nih.gov The reaction is initiated by the photolysis of nitrate or nitrite, which triggers the subsequent reactions with the aromatic substrate. nih.gov The formation of hydroxylated and nitrated biphenyl derivatives occurs concurrently in this photochemical system. documentsdelivered.com
Indirect Synthetic Routes and Precursor Chemistry
Indirect routes involve the construction of the dinitrobiphenyl skeleton through carbon-carbon bond-forming reactions, offering an alternative to direct nitration.
Utility of this compound as a Synthetic Intermediate
While specific, documented examples of this compound being used as a synthetic intermediate are not prevalent in the examined literature, its structure contains several reactive functional groups that suggest potential utility in organic synthesis. The two nitro groups are susceptible to reduction to form the corresponding diamino compound, 3,5-diamino-4-hydroxybiphenyl. This resulting aminophenol structure could serve as a precursor for the synthesis of heterocyclic compounds, polymers, or dyes. Furthermore, the phenolic hydroxyl group can undergo various reactions, such as etherification or esterification, to introduce different functionalities.
Analogous Approaches for Dinitrobiphenyl Derivatives (e.g., Suzuki, Ullmann Couplings)
The synthesis of dinitrobiphenyls, which are structural analogues, is well-established through cross-coupling reactions. These methods build the biphenyl C-C bond from two separate aryl precursors and are fundamental in organic chemistry.
The Ullmann coupling is a classic method for synthesizing symmetric biaryls, including dinitrobiphenyls. operachem.com The traditional reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures. operachem.comorgsyn.org For instance, 2,2'-dinitrobiphenyl (B165474) can be synthesized from o-chloronitrobenzene by heating it with copper bronze. orgsyn.org While effective, the reaction often requires harsh conditions and stoichiometric copper. operachem.com Modern variations have improved the efficiency and environmental footprint of the Ullmann coupling. A notable development is the use of a solvent-free, high-speed ball milling technique, which can achieve quantitative yields of dinitrobiphenyls without the need for a solvent or additional copper catalyst, as the reaction vessel itself is made of copper. nih.govnih.govresearchgate.net This greener approach is faster and avoids lengthy purification steps associated with solution-phase methods. nih.gov
| Reactant | Method | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-bromo-2-nitrobenzene | Classic Homocoupling | Heating at 200°C with excess copper powder | 2,2′-dinitrobiphenyl | 76% | operachem.com |
| o-chloronitrobenzene | Classic Homocoupling | Heated in an oil bath (215–225°C) with copper bronze | 2,2'-dinitrobiphenyl | 52–61% | orgsyn.org |
| 2-iodonitrobenzene | Solvent-Free Ball Milling | Shaking in a copper vial with a copper ball | 2,2′-dinitrobiphenyl | 97% | nih.gov |
| 2,3-dichloronitrobenzene | Solvent-Free Ball Milling | High-Speed Ball Milling (HSBM) conditions | 2,2′dichloro-6,6′-dinitrobiphenyl | 88% | researchgate.net |
The Suzuki cross-coupling reaction is another powerful and widely used method for C-C bond formation to create biaryls. harvard.edu This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. harvard.edu It has been applied to the synthesis of various nitrobiphenyls and dinitrobiphenyls. researchgate.netacs.org For example, 4-hydroxy-4'-nitrobiphenyl (B1295355) can be synthesized via the Suzuki coupling of 4-bromonitrobenzene with a 4-hydroxyphenylboronic acid derivative. chemicalbook.com However, the synthesis of certain isomers, particularly those with nitro groups at the 2-position, can be challenging. Obstacles can arise during the transmetalation step of the catalytic cycle when a phenylboronic acid is substituted with a nitro group in the ortho position. researchgate.net Despite these challenges, tailored Suzuki protocols have been developed to successfully synthesize sterically congested 2-nitrobiphenyl (B167123) intermediates. researchgate.net
| Aryl Halide | Arylboronic Acid/Ester | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-bromonitrobenzene | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Pd(PPh₃)₄ / Na₂CO₃ | 4-Hydroxy-4'-nitrobiphenyl | 48.8% | chemicalbook.com |
| 1-iodo-2-nitrobenzene | 2-nitrophenylboronic acid | Pd(OAc)₂ / KH₂PO₄ | 2,2'-dinitrobiphenyl | 27-30% | acs.org |
| 1-iodo-2-nitrobenzene | phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 2-nitrobiphenyl | Not specified | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 3,5 Dinitrobiphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of a substituted benzene (B151609) ring is highly dependent on the nature of the substituents it carries. uci.edu In the case of 4-Hydroxy-3,5-dinitrobiphenyl, the directing effects of the hydroxyl and nitro groups are key to understanding its behavior in these reactions.
The hydroxyl (-OH) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director, withdrawing electron density from the ring. oup.com
In this compound, the hydroxyl group is positioned at C4, while the nitro groups are at C3 and C5. This arrangement leads to a complex reactivity profile. The powerful activating effect of the hydroxyl group is somewhat tempered by the two deactivating nitro groups. Electrophilic attack will be directed to the positions most activated by the hydroxyl group and least deactivated by the nitro groups.
A key example of electrophilic aromatic substitution is nitration. The direct nitration of phenol (B47542) (hydroxybenzene) with dilute nitric acid can lead to a mixture of nitrated products and significant oxidative degradation. libretexts.org For biphenyl (B1667301) systems, nitration of the unsubstituted ring can also occur. The nitration of biphenyl itself can lead to a mixture of isomers. oup.com In the context of this compound, further nitration would likely occur on the second phenyl ring, with the position of substitution influenced by the electronic effects of the already substituted ring.
The table below summarizes the directing effects of the substituents present in this compound.
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | 4 | Activating | Ortho, Para |
| Nitro (-NO₂) | 3, 5 | Deactivating | Meta |
Influence of Nitro and Hydroxyl Substituents on Reactivity
The electron-withdrawing nature of the nitro groups makes the aromatic ring electron-deficient, which generally disfavors electrophilic attack. However, the electron-donating hydroxyl group counteracts this effect to some extent, particularly at the ortho and para positions relative to it. This push-pull arrangement is a key feature in molecules designed for applications such as nonlinear optics, where large changes in dipole moment upon excitation are desirable. researchgate.net
Studies on related substituted biphenyls have shown that the nature of the substituents has a profound impact on their chemical and physical properties. For instance, in donor-acceptor substituted biphenyls, the extent of intramolecular charge transfer is directly related to the electron-donating and -accepting strength of the substituents. uni-stuttgart.de The hydroxyl group in this compound acts as an electron donor, while the nitro groups are strong acceptors. This intramolecular charge transfer character is a defining feature of its reactivity. researchgate.netresearchgate.net
Formation of Molecular Complexes and Supramolecular Interactions
The unique electronic structure of this compound, with its electron-rich hydroxyl group and electron-poor dinitrophenyl ring, makes it an interesting candidate for forming molecular complexes and engaging in various supramolecular interactions.
Donor-acceptor interactions are a fundamental aspect of supramolecular chemistry, where an electron-rich donor molecule interacts with an electron-poor acceptor molecule. rsc.org In the context of this compound, the dinitrophenyl moiety can act as an electron acceptor due to the strong electron-withdrawing nature of the two nitro groups.
Research on related systems, such as 4,4'-dinitrobiphenyl, has shown that it readily forms molecular complexes with various electron-donating biphenyl derivatives. uct.ac.za These complexes often exhibit distinct colors, which can be attributed to charge-transfer phenomena. The formation of these complexes is influenced by the electronic nature of the substituents on the donor molecule, with electron-donating groups enhancing complex formation. uct.ac.za
It is therefore plausible that this compound could form donor-acceptor complexes with electron-rich aromatic compounds. The hydroxyl group on its own ring system also introduces the possibility of self-association or interaction with other molecules through hydrogen bonding.
Hydrogen bonding and π-stacking are crucial non-covalent interactions that govern the self-assembly of molecules in the solid state. rsc.orglibretexts.org The hydroxyl group of this compound is a classic hydrogen bond donor, capable of forming strong hydrogen bonds with suitable acceptors. This can lead to the formation of well-ordered supramolecular architectures. rsc.org
In the crystal structure of a complex between 4,4'-dinitrodiphenyl and 4-hydroxydiphenyl, the hydroxydiphenyl molecules are involved in the crystal packing. royalsocietypublishing.org The presence of a hydroxyl group can significantly influence the crystal lattice stability and solubility compared to analogues without this group.
Pi-stacking interactions, which arise from the attractive non-covalent interactions between aromatic rings, are also expected to play a significant role in the solid-state structure of this compound and its complexes. libretexts.org The electron-deficient nature of the dinitrophenyl ring can enhance its ability to participate in π-stacking interactions with electron-rich aromatic systems. The interplay between hydrogen bonding and π-stacking can lead to complex and robust supramolecular assemblies. rsc.orgrsc.org Studies on other donor-acceptor biphenyl systems have highlighted the importance of these interactions in determining their solid-state architecture. nih.gov
The table below summarizes the potential non-covalent interactions involving this compound.
| Interaction Type | Functional Group(s) Involved | Potential Role |
| Hydrogen Bonding | Hydroxyl (-OH) group | Directing self-assembly, influencing crystal packing and solubility |
| π-π Stacking | Biphenyl ring system | Stabilizing crystal structures, formation of columnar or layered architectures |
| Donor-Acceptor | Dinitrophenyl moiety (acceptor) with electron-rich partners (donors) | Formation of charge-transfer complexes |
Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor, where a fraction of an electron is transferred from the donor to the acceptor. nih.gov This transfer of charge gives rise to new electronic transitions, often resulting in the appearance of color.
The dinitrophenyl component of 4-Hydroxy-3,5-dinitrobhenyl makes it a good candidate to act as an acceptor in the formation of CT complexes. Studies on similar nitro-substituted aromatic compounds have demonstrated their ability to form deeply colored CT complexes with electron-rich donors. uni-stuttgart.de The intensity and energy of the CT absorption band are dependent on the strength of the donor and acceptor. nih.gov
The formation of CT complexes can be investigated using various spectroscopic techniques, such as UV-Vis spectroscopy, which can detect the characteristic charge-transfer absorption bands. nih.gov The study of CT complexes provides valuable insights into the electronic properties of the constituent molecules and their intermolecular interactions. aps.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in defining the arrangement of protons within a molecule. For 4-Hydroxy-3,5-dinitrobiphenyl, the ¹H-NMR spectrum was recorded in deuterated acetone (B3395972) (acetone-d₆). jst.go.jp The analysis revealed two key signals. A singlet signal appearing at δ 8.73 ppm is assigned to the two equivalent protons at the 2nd and 6th positions of the dinitrophenyl ring. jst.go.jp The five protons of the unsubstituted phenyl ring produce a singlet at δ 7.58 ppm, corresponding to the protons at positions 2', 3', 4', 5', and 6'. jst.go.jp The integration of these signals (2H and 5H, respectively) confirms the substitution pattern on the biphenyl (B1667301) framework. jst.go.jp
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent |
|---|---|---|---|---|
| H-2, H-6 | 8.73 | Singlet (s) | 2H | Acetone-d₆ |
| H-2', H-3', H-4', H-5', H-6' | 7.58 | Singlet (s) | 5H | Acetone-d₆ |
Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands. jst.go.jp A prominent band at 3350 cm⁻¹ corresponds to the stretching vibration of the hydroxyl (-OH) group. jst.go.jp The presence of the two nitro (-NO₂) groups is confirmed by strong absorption bands at 1580 cm⁻¹ and 1530 cm⁻¹, attributed to asymmetric stretching, and a band at 1340 cm⁻¹ corresponding to the symmetric stretching vibration. jst.go.jp
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3350 | O-H stretch |
| 1580 | Asymmetric NO₂ stretch |
| 1530 | Asymmetric NO₂ stretch |
| 1340 | Symmetric NO₂ stretch |
Detailed experimental data for the Raman spectroscopic analysis of this compound could not be located in the reviewed scientific literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. However, a search of the available scientific literature and crystallographic databases did not yield any studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed data on its crystal system, space group, and specific bond lengths and angles in the solid state are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The analysis of this compound in methanol (B129727) shows a maximum absorption (λmax) at 258 nm. jst.go.jp This absorption is characteristic of the π → π* transitions within the conjugated biphenyl system. When a base (NaOH) is added to the methanolic solution, a significant bathochromic (red) shift is observed, with the appearance of a new absorption band at a much longer wavelength of 442 nm, while the band at 258 nm shifts to 250 nm. jst.go.jp This shift is due to the deprotonation of the phenolic hydroxyl group, forming the phenoxide ion. The resulting increase in electron delocalization across the molecule lowers the energy gap for electronic transitions, causing absorption at a longer wavelength. jst.go.jp
| Solvent System | λmax (nm) |
|---|---|
| Methanol | 258 |
| Methanol + NaOH | 250, 442 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure
Furthermore, DFT calculations would illuminate the electronic landscape of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) could be determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests a molecule is more reactive and less stable. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, would visualize the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This information is invaluable for understanding how the molecule would interact with other chemical species. While studies on other nitro-substituted aromatic compounds have successfully employed DFT for such analyses, specific computational data for 4-Hydroxy-3,5-dinitrobiphenyl is not currently available in published research.
Quantum Chemical Approaches for Reactivity Prediction and Reaction Pathway Analysis
Local reactivity descriptors, like Fukui functions, offer a more nuanced view by identifying the specific atoms or functional groups within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, this would allow for predictions regarding the reactivity of the hydroxyl group, the nitro groups, and various positions on the aromatic rings.
Modeling of Intermolecular Interactions and Supramolecular Assemblies
The presence of a hydroxyl group and two nitro groups on the this compound molecule suggests a high potential for significant intermolecular interactions. These functional groups can participate in hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor and the oxygen atoms of the nitro groups acting as acceptors. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a crucial role in its solid-state packing and the formation of supramolecular assemblies.
Computational modeling techniques, such as molecular dynamics simulations or quantum chemical calculations on molecular clusters, can be used to investigate the nature and strength of these interactions. Such studies could predict the most stable dimeric or larger aggregate structures and quantify the energetic contributions of hydrogen bonding and π-π stacking. Understanding these interactions is fundamental to predicting crystal structures, solubility, and other macroscopic properties. Research on related compounds, such as dinitrobiphenyls, has demonstrated the utility of these computational approaches in understanding their supramolecular chemistry. However, a specific computational analysis of the intermolecular forces governing the assembly of this compound is yet to be undertaken.
Derivatization Strategies and Synthetic Applications
Synthesis of Functionalized Derivatives of 4-Hydroxy-3,5-dinitrobiphenyl
The hydroxyl group of this compound is a prime site for functionalization through reactions such as alkylation and acylation to form ethers and esters, respectively. These reactions allow for the introduction of various functional groups, which can tailor the molecule's properties for specific applications.
Alkylation to Form Ether Derivatives: The synthesis of ether derivatives can be achieved through reactions like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, the alkylation of the structurally similar bis-(4-hydroxy-3,5-dibromophenyl) sulfone to its corresponding allyl ether is accomplished using allyl chloride in the presence of an alkali and a halide catalyst. google.com This suggests that this compound could be readily converted to its alkoxy derivatives, such as 4-alkoxy-3,5-dinitrobiphenyl, by reaction with various alkyl halides.
Acylation to Form Ester Derivatives: Esterification of the hydroxyl group can be accomplished by reacting this compound with acylating agents like acid chlorides or acid anhydrides in the presence of a base. This reaction would yield 4-acyloxy-3,5-dinitrobiphenyl derivatives. The introduction of different acyl groups can be used to modulate the electronic and steric properties of the molecule.
The following table provides a hypothetical overview of the types of functionalized derivatives that could be synthesized from this compound based on standard organic reactions.
| Derivative Type | General Structure | Reagents and Conditions | Potential Functional Group (R) |
| Ether | 4-alkoxy-3,5-dinitrobiphenyl | Alkyl halide (R-X), Base (e.g., NaH, K2CO3) | Methyl, Ethyl, Propyl, Benzyl, etc. |
| Ester | 4-acyloxy-3,5-dinitrobiphenyl | Acyl chloride (R-COCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine, Et3N) | Acetyl, Benzoyl, etc. |
Utilization in the Synthesis of Dyes and Pigments
Azo dyes are a significant class of synthetic colorants characterized by the presence of an azo group (-N=N-). psiberg.comekb.eg Their synthesis typically involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. psiberg.comunb.ca Given its phenolic nature, this compound could potentially serve as a coupling component in the synthesis of azo dyes.
Role as a Precursor in Advanced Organic Synthesis and Complex Molecule Construction
The biphenyl (B1667301) scaffold is a common motif in many complex organic molecules, including natural products and pharmaceuticals. illinois.edu The functional groups present in this compound make it a potential building block for the construction of more elaborate molecular architectures.
The nitro groups can be reduced to amino groups, which can then participate in a variety of subsequent reactions, such as amide bond formation or the synthesis of heterocyclic rings. For instance, the reduction of dinitrobiphenyl compounds is a key step in the synthesis of carbazoles, a class of compounds with important applications in materials science and medicinal chemistry. orgsyn.org
Furthermore, the biphenyl core itself can be modified through cross-coupling reactions, although the presence of the deactivating nitro groups might pose challenges. The hydroxyl group also provides a handle for attaching the molecule to other scaffolds or for directing further reactions. While the direct use of this compound as a precursor in the synthesis of specific complex molecules is not extensively documented, its structural features suggest its potential as a versatile intermediate in diversity-oriented synthesis strategies aimed at creating libraries of novel compounds. nih.govcam.ac.uk The synthesis of macrocycles, for example, often relies on bifunctional building blocks that can be linked together to form large rings. nih.govnih.gov The hydroxyl group and potentially modifiable aromatic rings of this compound could be exploited in such synthetic strategies.
Applications in Materials Science (e.g., as intermediates for liquid crystals or polymers)
The rigid biphenyl core is a common structural element in liquid crystals. Research has shown that derivatives of dinitrobiphenyl compounds can exhibit thermotropic liquid-crystalline properties. Specifically, a series of 4,4ʹ-dialkoxy-3,3ʹ-dinitrobiphenyl compounds have been synthesized and their liquid-crystalline behavior investigated. researchgate.netunlv.edu These studies revealed that the length of the alkoxy chains significantly influences the type of liquid crystal phase (mesophase) and the transition temperatures. researchgate.netunlv.edu
This indicates that this compound is a valuable precursor for the synthesis of liquid crystals. By alkylating the hydroxyl group with various alkyl chains, a homologous series of 4-alkoxy-3,5-dinitrobiphenyl derivatives could be prepared and their liquid-crystalline properties studied. The following table summarizes the observed mesophases for a related series of 4,4ʹ-dialkoxy-3,3ʹ-dinitrobiphenyls, which provides insight into the potential properties of derivatives of this compound.
| Alkyl Chain Length (Carbon Atoms) | Observed Mesophases |
| 7 | Smectic A (SmA) |
| 8 | Smectic C (SmC) |
| 9 | Smectic A (SmA) |
| 10 | Smectic A (SmA) |
| 11 | Smectic A (SmA) |
| 12 | Smectic A (SmA) and Smectic B (SmB) |
| Data based on studies of 4,4ʹ-dialkoxy-3,3ʹ-dinitrobiphenyl derivatives. researchgate.netunlv.edu |
The thermal stability of these related dinitrobiphenyl derivatives was found to be in the range of 270–321°C, suggesting that liquid crystals derived from this compound would also likely possess high thermal stability. researchgate.netunlv.edu
In the realm of polymer science, bifunctional monomers containing rigid aromatic units are often used to synthesize high-performance polymers with desirable thermal and mechanical properties. The hydroxyl group and the potential for further functionalization of the aromatic rings of this compound make it a candidate for incorporation into polymer backbones, for example, through polyether or polyester (B1180765) synthesis. However, specific examples of polymers derived from this compound are not widely reported.
Environmental Chemistry and Degradation Pathways
Photochemical Transformation in Environmental Matrices
The photochemical transformation of nitroaromatic compounds is a significant degradation pathway in the environment, primarily driven by solar ultraviolet (UV) radiation. While direct photolysis studies on 4-Hydroxy-3,5-dinitrobiphenyl are not extensively documented, the behavior of analogous compounds such as nitrophenols, nitrobenzenes, and hydroxylated polybrominated diphenyl ethers (a structural analog to the biphenyl (B1667301) core) provides insights into its likely photochemical fate.
The presence of nitro groups on an aromatic ring generally makes the compound susceptible to phototransformation. UV irradiation can excite the nitroaromatic molecule, leading to a variety of reactions. For nitrophenols, photolysis can proceed through the generation of hydroxyl radicals (•OH), which are highly reactive and can initiate oxidation of the aromatic ring. dss.go.th The hydroxyl group on the biphenyl ring of this compound may influence the photochemical process, potentially increasing the rate of transformation compared to non-hydroxylated nitroaromatics. Studies on hydroxylated polybrominated diphenyl ethers have shown that hydroxylated compounds can undergo rapid photolytic transformations in water. asm.org
The photochemical degradation of nitroaromatic compounds can lead to the formation of various intermediates. For instance, the photolysis of dinitrophenols can result in the denitration of the molecule, where a nitro group is replaced by a hydroxyl group, or the reduction of the nitro group to a nitroso group. In aqueous environments, the presence of dissolved organic matter can act as a photosensitizer, accelerating the degradation process. Conversely, particulate matter in the atmosphere can provide a surface for photochemical reactions to occur. dss.go.th
The biphenyl structure itself can also undergo photochemical degradation. The carbon-carbon bond linking the two phenyl rings can be susceptible to cleavage under UV irradiation, leading to the formation of single-ring aromatic compounds. The specific degradation products of this compound under environmental conditions would depend on factors such as the wavelength of light, the presence of other chemical species, and the environmental matrix (e.g., water, soil, or air).
Microbial Biodegradation Mechanisms for Dinitrobiphenyl Compounds
The microbial biodegradation of dinitrobiphenyl compounds is a critical process in their environmental remediation. Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade nitroaromatic compounds, although the biphenyl structure adds a layer of complexity to the degradation process. The mechanisms of biodegradation can be broadly categorized into aerobic and anaerobic pathways. dss.go.thnih.govasm.org
Under aerobic conditions, the initial attack on the nitroaromatic ring often involves oxygenases. Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol-like intermediate. This step is often accompanied by the elimination of a nitro group as nitrite (B80452). asm.orgnih.gov For instance, Pseudomonas species have been shown to degrade 2,4-dinitrotoluene (B133949) via a dioxygenase-initiated pathway, resulting in the formation of 4-methyl-5-nitrocatechol (B15798) and the release of nitrite. cswab.org A similar mechanism could be plausible for this compound, where a dioxygenase could attack one of the aromatic rings.
Monooxygenase enzymes can also initiate the degradation by adding a single oxygen atom, which can also lead to the elimination of a nitro group. asm.org Following the initial oxygenase attack and potential denitration, the resulting dihydroxylated biphenyl can undergo ring cleavage, a common strategy in the aerobic degradation of aromatic compounds. The degradation of the biphenyl structure itself has been studied in the context of polychlorinated biphenyls (PCBs), where a series of enzymes (biphenyl dioxygenase, dihydrodiol dehydrogenase, and 2,3-dihydroxybiphenyl dioxygenase) are involved in the cleavage of the aromatic rings. elsevierpure.com
Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro groups. nih.govasm.org Nitroreductase enzymes catalyze the stepwise reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH2) group. slideshare.net This reductive pathway has been observed for various dinitro and trinitro aromatic compounds. The resulting aminonitrobiphenyls or diaminobiphenyls are generally less toxic than their nitro counterparts but may persist in the environment. The complete mineralization of dinitrobiphenyl compounds under anaerobic conditions is considered rare for a single organism and often requires a consortium of microorganisms with complementary metabolic capabilities. nih.gov
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade a wide range of recalcitrant organic pollutants, including nitroaromatic compounds. asm.orgnih.gov These fungi secrete extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have low substrate specificity and can oxidize a broad array of aromatic structures. The degradation of 2,4-dinitrotoluene by P. chrysosporium involves an initial reduction to 2-amino-4-nitrotoluene, followed by oxidation by manganese peroxidase. asm.org
Environmental Fate and Persistence of Nitroaromatic Biphenyls
The environmental fate and persistence of nitroaromatic biphenyls, including this compound, are determined by a combination of their inherent chemical properties and the environmental conditions they encounter. Nitroaromatic compounds are generally considered persistent organic pollutants due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro groups, which makes them resistant to oxidative degradation. nih.gov
Sorption and Transport: In soil and sediment, the mobility of nitroaromatic biphenyls is largely governed by sorption processes. The hydrophobicity of the biphenyl structure suggests that these compounds will tend to adsorb to organic matter and clay particles in the soil. mdpi.com This sorption can reduce their bioavailability to microorganisms and their transport to groundwater. The hydroxyl group on this compound can influence its sorption behavior, potentially increasing its water solubility and mobility compared to non-hydroxylated nitroaromatic biphenyls. The pH of the soil can also play a crucial role, as it can affect the ionization state of the hydroxyl group and the surface charge of soil particles, thereby influencing sorption. nih.govresearchgate.net
Persistence: The persistence of nitroaromatic biphenyls in the environment is a significant concern. The stability of the biphenyl rings and the presence of nitro groups contribute to their recalcitrance. While biodegradation and photodegradation can occur, the rates of these processes can be slow under typical environmental conditions. The persistence can be influenced by factors such as microbial population density, nutrient availability, light intensity, temperature, and pH. In anaerobic environments, while the nitro groups may be reduced, the resulting aminoaromatic biphenyls can also be persistent.
Abiotic Degradation: Besides photolysis, other abiotic degradation processes for nitroaromatic compounds in the environment are generally slow. Hydrolysis is typically not a significant degradation pathway for these compounds unless other reactive functional groups are present. Reactions with naturally occurring oxidants or reductants in soil and water can occur but are often not rapid enough to lead to significant removal.
Metabolite Identification in Degradation Processes
The identification of metabolites is crucial for elucidating the degradation pathways of this compound and assessing the environmental risks associated with its transformation products. Based on the degradation of analogous compounds, several potential metabolites can be predicted.
In aerobic microbial degradation , the initial enzymatic attack by dioxygenases on a dinitrobiphenyl structure could lead to the formation of hydroxylated intermediates. For example, the degradation of 2,4-dinitrotoluene by Pseudomonas sp. results in the formation of 4-methyl-5-nitrocatechol . nih.govnih.gov By analogy, the degradation of this compound could potentially yield catechol-like derivatives of the biphenyl structure. Subsequent ring cleavage would produce aliphatic acids. The removal of nitro groups as nitrite is a key indicator of an oxidative degradation pathway. asm.orgnih.gov
Under anaerobic microbial conditions , the stepwise reduction of the two nitro groups would be the expected primary transformation. This would lead to the formation of a series of reduced metabolites, including:
4-Hydroxy-3-amino-5-nitrobiphenyl
4-Hydroxy-3-nitro-5-aminobiphenyl
4-Hydroxy-3,5-diaminobiphenyl
These amino-substituted biphenyls are common metabolites in the anaerobic degradation of dinitroaromatic compounds. For instance, the biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) by Phanerochaete chrysosporium and other microbes often yields aminodinitrotoluenes and diaminonitrotoluenes. nih.gov
In fungal degradation , such as by Phanerochaete chrysosporium, a combination of reductive and oxidative processes can occur. The degradation of 2,4-dinitrotoluene by this fungus produces metabolites such as 2-amino-4-nitrotoluene , 4-nitro-1,2-benzoquinone , and eventually leads to ring cleavage products like beta-ketoadipic acid . asm.org Therefore, for this compound, one might expect the formation of amino- and quinone-derivatives of the biphenyl structure, followed by the breakdown of the aromatic rings.
The degradation of the biphenyl backbone itself, following initial transformations of the nitro and hydroxyl groups, would likely proceed through pathways established for biphenyl and PCBs. This involves the formation of dihydroxybiphenyl intermediates, followed by ring cleavage to produce compounds like benzoic acid and other aliphatic acids. stuba.sk
A summary of potential and identified metabolites from the degradation of analogous compounds is presented in the table below.
| Degradation Process | Analogous Compound | Identified/Potential Metabolites | References |
| Aerobic Bacterial | 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol, Nitrite | nih.govnih.gov |
| Anaerobic Bacterial | 2,4,6-Trinitrotoluene | Aminodinitrotoluenes, Diaminonitrotoluene | nih.gov |
| Fungal (P. chrysosporium) | 2,4-Dinitrotoluene | 2-Amino-4-nitrotoluene, 4-Nitro-1,2-benzoquinone, Beta-ketoadipic acid | asm.org |
| Bacterial | Biphenyl | 2,3-Dihydroxybiphenyl, Benzoic acid | stuba.sk |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of nitrated biphenyls often relies on harsh conditions, such as the use of strong acid mixtures (sulfuric and nitric acid) and high temperatures, which pose significant environmental and safety concerns. Future research must prioritize the development of green and sustainable synthetic routes to 4-Hydroxy-3,5-dinitrobiphenyl.
Key research opportunities include:
Green Nitration Reagents and Conditions: Exploration of milder and more selective nitrating systems is paramount. This includes the use of metal nitrates, such as calcium nitrate (B79036), in less hazardous solvents like acetic acid, potentially enhanced by microwave irradiation to reduce reaction times and energy consumption. gordon.edu Other promising avenues involve solid-supported catalysts and solvent-free mechanochemical methods, such as ball milling, which have shown success in other nitration reactions and significantly reduce waste. rsc.orgunibe.ch Photochemical methods, utilizing UV radiation to facilitate nitration under ambient conditions, also represent a viable green chemical approach. researchgate.net
Advanced Coupling Techniques: While the biphenyl (B1667301) backbone can be formed before nitration, modern cross-coupling reactions offer high efficiency. Investigating the applicability of Suzuki or similar palladium-catalyzed cross-coupling reactions to synthesize the 4-hydroxybiphenyl precursor under aqueous or low-solvent conditions would be a significant step forward. chemicalbook.com Concurrently, refining classic methods like the Ullmann coupling using solvent-free, high-speed ball milling techniques could provide a cost-effective and environmentally friendly alternative for producing dinitrobiphenyl intermediates. researchgate.net
Alternative Reaction Media: The use of novel reaction media can drastically improve the sustainability of the synthesis. Research into using dinitrogen pentoxide (N₂O₅) in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), a reusable and non-hazardous medium, could lead to high-yield nitrations with minimal waste. nih.gov
| Synthetic Approach | Traditional Method | Proposed Sustainable Alternative | Key Advantages of Alternative |
| Nitration | Concentrated H₂SO₄/HNO₃ mixture | Calcium nitrate in acetic acid with microwave irradiation; Mechanochemical nitration. gordon.edursc.org | Avoids strong, corrosive acids; Reduces reaction time and energy usage; Minimizes solvent waste. |
| Biaryl Formation | High-temperature Ullmann coupling in high-boiling solvents. orgsyn.org | Solvent-free Ullmann coupling via ball milling; Aqueous Suzuki coupling. chemicalbook.comresearchgate.net | Eliminates hazardous solvents; Increases energy efficiency; High yields and purity. |
| Reaction Medium | Organic Solvents (e.g., Nitrobenzene) | Liquefied gases (e.g., TFE); Supercritical fluids. nih.gov | Easy product separation; Recyclable medium; Reduced environmental impact. |
Advanced Mechanistic Insights into Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity. Future research should focus on elucidating the intricate details of these chemical processes.
Key areas for investigation include:
Regioselectivity of Nitration: A critical mechanistic question is the directing effect of the hydroxyl (-OH) and the first nitro (-NO₂) group during the electrophilic aromatic substitution to form the 3,5-dinitro isomer. Detailed kinetic studies combined with computational modeling can reveal the transition state energies and reaction pathways, explaining why dinitration occurs at the C3 and C5 positions of the phenolic ring.
Computational and Spectroscopic Analysis: The application of advanced computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reaction intermediates, and transition states. chemrxiv.org These theoretical studies, when coupled with in-situ spectroscopic monitoring techniques (e.g., Raman, FTIR), can offer a holistic picture of the reaction dynamics as they occur.
Byproduct Formation Pathways: Investigating the mechanisms leading to the formation of unwanted isomers or degradation products is crucial for developing cleaner synthetic protocols. Identifying these pathways allows for the targeted modification of reaction parameters to suppress their occurrence.
Exploration of New Derivatization Pathways for Targeted Applications
The functional groups of this compound—specifically the phenolic hydroxyl group—serve as versatile handles for chemical modification. Derivatization can be employed to tune the molecule's physicochemical properties for specific applications, such as enhancing biological activity or improving analytical detection.
Future research should explore:
Targeting the Hydroxyl Group: Systematic exploration of etherification and esterification reactions to append various functional moieties. This could include attaching fluorophores for bio-imaging, linking bioactive molecules to create hybrid compounds, or adding charged groups to improve solubility or facilitate detection by mass spectrometry.
Derivatization for Enhanced Analysis: Developing derivatization strategies specifically aimed at improving analytical sensitivity and selectivity is a key opportunity. Reagents like dansyl chloride, which targets hydroxyl groups, can significantly enhance mass spectral signals. researchgate.net Similarly, attaching tags that are fluorescent or possess high electron affinity can enable ultra-sensitive detection in complex biological matrices using techniques like LC-MS. nih.govtcichemicals.comsigmaaldrich.com
Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups, opening up a vast landscape of subsequent chemistries. These amino derivatives can serve as building blocks for synthesizing polymers, dyes, or pharmacologically active compounds through amide bond formation, diazotization, or other amine-related reactions.
| Functional Group Target | Derivatization Strategy | Potential Reagent/Reaction | Purpose/Application |
| Phenolic Hydroxyl (-OH) | Esterification | Acyl Halides, Carboxylic Acids | Introduce new functional groups, prodrug design. |
| Phenolic Hydroxyl (-OH) | Etherification | Alkyl Halides (e.g., with fluorescent tags) | Bio-imaging, altering solubility and lipophilicity. |
| Phenolic Hydroxyl (-OH) | Dansylation | Dansyl Chloride | Enhanced detection and sensitivity in LC-MS analysis. researchgate.net |
| Nitro Groups (-NO₂) | Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Formation of versatile amino intermediates for further synthesis. |
Computational Design and Prediction of Novel Hydroxydinitrobiphenyl Derivatives
In silico methods are powerful tools for accelerating the discovery and design of new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening.
Emerging opportunities in this area include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate the structural, electronic, and thermodynamic properties of this compound and its hypothetical derivatives. nih.gov These calculations can predict molecular geometries, electronic potential maps (to identify reactive sites), and spectroscopic signatures, guiding synthetic efforts toward stable and promising compounds.
Virtual Screening and Molecular Docking: Designing libraries of virtual derivatives and using molecular docking simulations to predict their binding affinity and selectivity for specific biological targets, such as enzymes or receptors. chemrxiv.org This approach can identify promising candidates for development as inhibitors or modulators in pharmaceutical or agrochemical applications.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This early-stage screening helps to prioritize compounds with favorable pharmacokinetic and safety profiles, minimizing late-stage failures in the development pipeline.
Comprehensive Studies on Environmental Transformation Products
As with any synthetic compound, a thorough understanding of the environmental fate of this compound is essential. Research is needed to identify its potential transformation pathways and products under various environmental conditions.
Future studies should focus on:
Biodegradation Pathways: Investigating the susceptibility of the compound to microbial degradation under both aerobic and anaerobic conditions. Drawing parallels from structurally similar compounds like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), potential anaerobic transformation pathways could involve the reductive denitrification of the nitro groups to amino groups, followed by further degradation. researchgate.net
Photodegradation: Assessing the stability of the molecule under simulated solar radiation. Nitroaromatic compounds are often susceptible to photolysis, and identifying the resulting photoproducts is critical for a complete environmental risk assessment. nih.gov
Identification of Transformation Products: Utilizing high-resolution mass spectrometry and NMR to identify the structures of metabolites and degradation products formed during biotic and abiotic transformation. This knowledge is crucial for evaluating the potential persistence and toxicity of any environmental residues. Research could also explore combined degradation strategies, such as coupling biodegradation with chemical oxidation processes like modified Fenton reactions, to effectively mineralize the compound. researchwithrutgers.com
| Environmental Process | Potential Transformation Pathway | Anticipated Products | Analogous Compound Behavior |
| Anaerobic Biodegradation | Reductive denitrification | 3-Amino-5-nitro-4-hydroxybiphenyl, 3,5-Diamino-4-hydroxybiphenyl | Reductive dehalogenation of bromoxynil to cyanophenol and phenol (B47542). researchgate.net |
| Aerobic Biodegradation | Hydroxylation and ring cleavage | Hydroxylated intermediates, aliphatic acids | Common pathway for aromatic compound degradation. |
| Photodegradation | Photoreduction or rearrangement | Amino derivatives, hydroxylated biphenyls | Photolysis is a major transformation route for many nitroaromatics. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-dinitrobiphenyl, and how can competing nitration at undesired positions be minimized?
To synthesize this compound, a stepwise nitration strategy is critical. Begin by protecting the hydroxyl group (e.g., acetylation) to prevent undesired oxidation or side reactions during nitration. Introduce nitro groups sequentially under controlled conditions: first at the 3-position using dilute nitric acid at low temperatures (~0–5°C), followed by the 5-position with fuming nitric acid at moderate temperatures (20–30°C). Catalysts like sulfuric acid can enhance regioselectivity. Monitor reaction progress via TLC or HPLC to avoid over-nitration. Deprotection of the hydroxyl group should be performed under mild alkaline conditions (e.g., NaHCO₃) to preserve the nitro substituents .
Q. Which spectroscopic techniques are most effective for characterizing nitro and hydroxyl functional groups in this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons and carbons, with nitro groups causing deshielding (δ ~8–9 ppm for protons meta to nitro). The hydroxyl proton may appear as a broad singlet (δ ~5–6 ppm) in DMSO-d₆ .
- IR Spectroscopy : Confirm nitro groups (asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and hydroxyl (broad O-H stretch ~3200–3500 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns. For example, analogous nitroaromatic compounds show bond angles consistent with steric hindrance from nitro groups .
Q. What are the critical considerations in designing purification protocols for this compound?
Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate nitro isomers. Recrystallization in ethanol/water mixtures can improve purity. Avoid high temperatures (>100°C) during solvent removal to prevent decomposition. Purity validation via HPLC (C18 column, UV detection at 254 nm) is essential, with ≥98% purity required for research applications .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for nitroaromatic compounds?
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Mitigation strategies:
Q. What strategies exist for evaluating the thermal stability and decomposition pathways of this compound?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for nitroaromatics).
- DSC : Identify exothermic/endothermic events (e.g., melting, decomposition).
- GC-MS : Analyze volatile degradation products (e.g., NO₂, CO₂). Nitro groups may undergo thermal reduction to amines under inert atmospheres .
Q. How do steric and electronic factors influence the reactivity of this compound in electrophilic substitution reactions?
The nitro groups are strong electron-withdrawing groups, deactivating the ring and directing incoming electrophiles to the para position relative to the hydroxyl group. Steric hindrance from the 3,5-dinitro substituents further limits reactivity. Comparative studies with mononitro analogs show reduced reaction rates (e.g., sulfonation, halogenation) due to decreased electron density .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- QSAR Models : Estimate biodegradability and toxicity using descriptors like logP and polar surface area.
- Molecular Dynamics Simulations : Model interactions with soil organic matter or aqueous environments.
- Density Functional Theory (DFT) : Predict redox potentials for nitro group reduction, a key degradation pathway in anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
